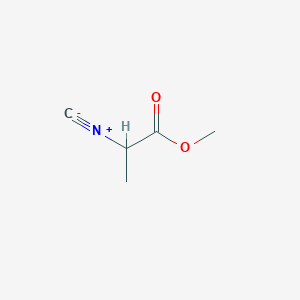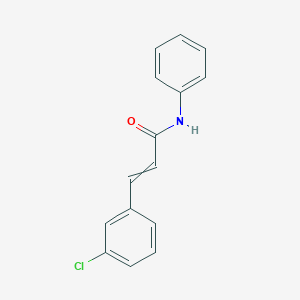
Methyl 2-isocyanopropanoate
Overview
Description
Methyl 2-isocyanopropanoate is an organic compound characterized by the presence of an isocyanate group attached to a methyl ester. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-methylpropanoate with sodium cyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and is conducted at elevated temperatures to facilitate the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isocyanopropanoate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions with nitrobenzofurans to form tricyclic compounds.
Mannich Reactions: It can react with ketimines in the presence of a binary catalyst system to form chiral imidazolines.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve nitrobenzofurans and a cupreine-ether organocatalyst under controlled temperatures.
Mannich Reactions: Utilize a silver acetate and cinchona-derived amino phosphine binary catalyst system, often conducted at low temperatures (e.g., -20°C) in solvents like ethyl acetate.
Major Products:
Cycloaddition Reactions: Produce tricyclic compounds with multiple stereogenic centers.
Mannich Reactions: Yield chiral imidazolines with vicinal quaternary and tertiary stereogenic carbon atoms.
Scientific Research Applications
Methyl 2-isocyanopropanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Employed in the synthesis of biologically active compounds, such as peptidomimetics and thiazole derivatives.
Catalysis Research: Investigated for its role in catalytic enantioselective reactions, contributing to the development of new catalytic systems.
Mechanism of Action
The mechanism by which methyl 2-isocyanopropanoate exerts its effects involves its reactivity as a nucleophile or electrophile in various chemical reactions. In cycloaddition reactions, it acts as a formal 1,3-dipole, reacting with electron-deficient aromatic compounds to form complex structures . In Mannich reactions, it serves as a pronucleophile, reacting with ketimines to form chiral imidazolines .
Comparison with Similar Compounds
- Methyl 2-phenyl-2-isocyanoacetate
- 2-methyl-2-isocyano-3-(tritylthio)propanoate
Comparison: Methyl 2-isocyanopropanoate is unique due to its specific reactivity and the types of products it forms. For example, while methyl 2-phenyl-2-isocyanoacetate also participates in cycloaddition reactions, the products and reaction conditions may differ . Similarly, 2-methyl-2-isocyano-3-(tritylthio)propanoate is used in multicomponent reactions to form peptidomimetics, highlighting the versatility of isocyanate compounds in different synthetic applications .
Properties
IUPAC Name |
methyl 2-isocyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(6-2)5(7)8-3/h4H,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGJMIRODOAASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370502 | |
| Record name | 2-Isocyanopropionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33115-74-1 | |
| Record name | 2-Isocyanopropionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-isocyanopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic Acid](/img/structure/B1622442.png)

![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B1622444.png)






![3-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1622454.png)



